![molecular formula C12H9N3O B1677136 Milrinone CAS No. 78415-72-2](/img/structure/B1677136.png)
Milrinone
Overview
Description
Milrinone, sold under the brand name Primacor, is a pulmonary vasodilator used in patients who have heart failure . It is a phosphodiesterase 3 inhibitor that works to increase the heart’s contractility and decrease pulmonary vascular resistance . Milrinone also works to vasodilate which helps alleviate increased pressures (afterload) on the heart, thus improving its pumping action .
Synthesis Analysis
For industrial purposes, milrinone is synthesized by condensation of cyanoacetamide with 4-dimethylamino .
Molecular Structure Analysis
The newly synthesized compounds’ structure were determined using a variety of techniques, including 1 H NMR, 13 C NMR, mass spectrum, infrared spectroscopy, and elemental analysis .
Chemical Reactions Analysis
Milrinone is effective in the treatment of chronic congestive heart failure, but its safety and efficacy in patients with acute heart failure (AHF) after acute myocardial infarction (AMI) have not been systematically evaluated . Treatment with milrinone may be safe and effective for patients with AHF after AMI .
Physical And Chemical Properties Analysis
A physicochemical property analysis revealed that the synthesized molecular solid exhibits higher solubility than the parent form .
Scientific Research Applications
Cardiotonic Drug for Heart Failure
Milrinone is widely recognized as an effective cardiotonic drug used in the treatment of heart failure. It functions as a selective inhibitor of the phosphodiesterase-3-enzyme (PDEIII), which leads to an inotropic and vasodilatory effect by suppressing cAMP degradation, thus improving cardiac output .
Pediatric and Neonatal Therapeutic Applications
It has been utilized in various pediatric and neonatal conditions due to its ability to enhance cardiac contractility and promote vascular relaxation, although its inotropic effect may not be significant in all cases .
Positive Lusitropic Effect
Milrinone contributes to improved hemodynamics in patients with heart failure by facilitating faster relaxation and increased diastolic compliance, which is particularly beneficial for patients with diastolic dysfunction .
Use in Cardiac Surgery
Several studies have evaluated Milrinone’s role in managing mean blood pressure post-cardiac surgery, highlighting its potential benefits in this clinical setting .
Treatment of Heart Failure in Severe Pneumonia
Research has been conducted to assess the efficacy and safety of Milrinone in treating heart failure caused by severe pneumonia, especially in children with congenital heart disease (CHD), aiming to provide evidence-based references for clinical treatment .
Mechanistic Elucidation and Clinical Refinement
Ongoing research aims to better understand Milrinone’s precise mechanisms and refine its clinical applications, particularly within pediatric practice .
Mechanism of Action
Target of Action
Milrinone primarily targets Phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac function and peripheral vasodilation . By inhibiting PDE-III, Milrinone increases the levels of cyclic adenosine monophosphate (cAMP) within cells .
Mode of Action
As a PDE-III inhibitor, Milrinone increases intracellular cAMP levels . This increase in cAMP leads to a series of biochemical reactions that result in positive inotropy (increased force of heart muscle contraction), positive lusitropy (increased rate of relaxation of the heart muscle), and vasodilation (widening of blood vessels) .
Biochemical Pathways
The increase in cAMP levels due to Milrinone’s action inhibits the breakdown of cAMP, leading to increased intracellular calcium levels . This results in stronger cardiac contractions and faster relaxation, improving the heart’s pumping action .
Pharmacokinetics
Milrinone has a bioavailability of 100% when administered intravenously . It is 70-80% protein-bound and is metabolized minimally in the liver . The elimination half-life of Milrinone is approximately 2.3 hours , and it is excreted in the urine, with 85% of the drug eliminated unchanged within 24 hours . Dose adjustment is required for patients with renal impairment .
Result of Action
The primary result of Milrinone’s action is an improvement in cardiac function. It increases the heart’s contractility and decreases pulmonary vascular resistance . This helps alleviate increased pressures (afterload) on the heart, thus improving its pumping action . Milrinone also induces vasodilation, which helps improve blood flow and reduces the workload on the heart .
Action Environment
The action of Milrinone can be influenced by several environmental factors. For instance, the drug’s clearance is reduced by 39.5% immediately after bypass surgery, and it takes about 12 hours for clearance to return to baseline . Additionally, Milrinone’s volume of distribution is greater at birth and decreases over the first few days of life . These factors can affect the drug’s efficacy and stability, and should be taken into account when administering Milrinone.
Future Directions
There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . These current novel approaches to improving cardiac function provide the hope that such agents may soon be available . In the future, patients with advanced heart failure (HF) may no longer need chronic indwelling catheters to receive intravenous (IV) inotropic therapy .
properties
IUPAC Name |
6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHRDRVRGEVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023324 | |
Record name | Milrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Milrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
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Solubility |
<1 mg/mL, 2.09e-01 g/L | |
Record name | Milrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00235 | |
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Record name | Milrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Heart failure is a condition characterized by the heart's inability to provide adequate perfusion to the peripheral tissues, resulting in systemic symptoms including pulmonary, gastrointestinal, renal, and cerebral dysfunction. Although the biochemical and physiological processes underlying heart failure complex and variable, one such physiological response regulated by the sympathetic nervous system involves the eventual downregulation of cardiac β-receptors, decreased catecholamine sensitivity, and a corresponding decrease in adenylyl-cyclase-mediated signalling pathways. Increased intracellular cAMP, mainly acting through protein kinase A, increases sarcolemmal calcium release through L-type calcium channels as well as calcium re-uptake mediated by phospholamban and troponin I; these actions correspond to positive inotropic and lusitropic effects, respectively. Milrinone is a partial competitive inhibitor of phosphodiesterase III (PDE-III), with a measured IC50 value of between 0.66 and 1.3 μM. As a PDE-III inhibitor, milrinone results in an increase in intracellular cAMP, responsible for its pharmacological effects, including positive inotropy, positive lusitropy, and vasodilation. As milrinone affects cAMP levels through PDE-III and not through β-adrenergic receptors, it is effective in patients who have downregulated or otherwise desensitized β-adrenergic receptors and can be administered together with β-agonists/antagonists. | |
Record name | Milrinone | |
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Product Name |
Milrinone | |
CAS RN |
78415-72-2 | |
Record name | Milrinone | |
Source | CAS Common Chemistry | |
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Record name | Milrinone | |
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Record name | Milrinone | |
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Record name | Milrinone | |
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Record name | Milrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 °C, > 300 °C | |
Record name | Milrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Milrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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